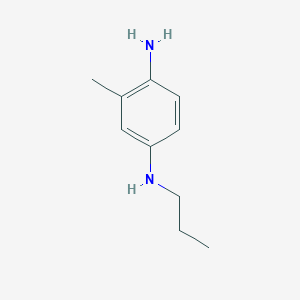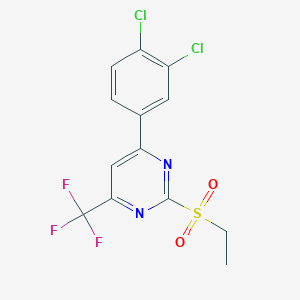
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H9Cl2F3N2O2S and its molecular weight is 385.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses and Anti-inflammatory Activities
Pyrimidines, including derivatives similar to the compound of interest, have been extensively studied for their pharmacological effects. Rashid et al. (2021) explored the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their potential as anti-inflammatory agents due to their inhibitory response against vital inflammatory mediators (Rashid et al., 2021).
Anti-Alzheimer's Agents
Das et al. (2021) reviewed the medicinal chemistry of pyrimidine derivatives as potential anti-Alzheimer's agents. Their study emphasizes the SAR-based approach to understand the pharmacological advancements of pyrimidine moieties, suggesting these compounds could play a significant role in developing treatments for neurological disorders (Das et al., 2021).
Optical Sensors
Jindal and Kaur (2021) discussed biologically significant pyrimidine-appended optical sensors, indicating the utility of pyrimidine derivatives in creating sensitive materials for detecting various biological and chemical substances (Jindal & Kaur, 2021).
Catalysis in Medicinal Chemistry
Parmar et al. (2023) highlighted the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, essential for medicinal and pharmaceutical applications. This review underlines the synthetic versatility and broad applicability of pyrimidine derivatives in drug development (Parmar et al., 2023).
Optoelectronic Materials
Lipunova et al. (2018) reviewed the application of pyrimidine and quinazoline derivatives in optoelectronic materials, showcasing their importance in developing novel materials for electronic devices and sensors. The study demonstrates the critical role of pyrimidine derivatives in advancing material science, particularly in fabricating materials for organic light-emitting diodes and solar cells (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which has downstream effects on various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR-TK, this compound disrupts these processes, leading to a reduction in cancer cell growth .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests it may have good bioavailability . P-glycoprotein is a transporter that can reduce the absorption of drugs, so its inhibition can improve drug bioavailability .
Result of Action
The result of the action of this compound is a decrease in cancer cell growth. It achieves this by inducing cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-2-23(21,22)12-19-10(6-11(20-12)13(16,17)18)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYHJREUGMOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
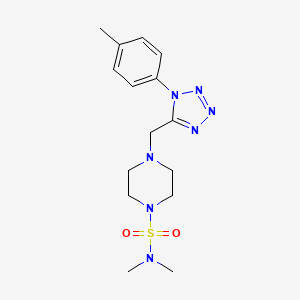

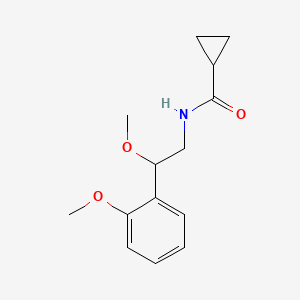


![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609621.png)
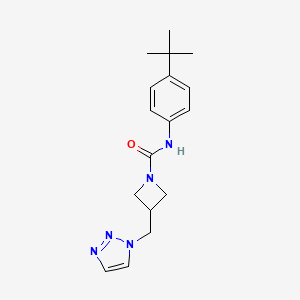
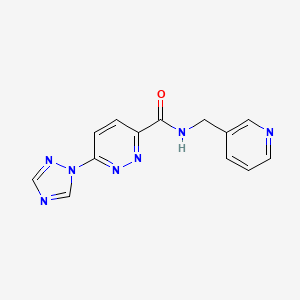
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609625.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)
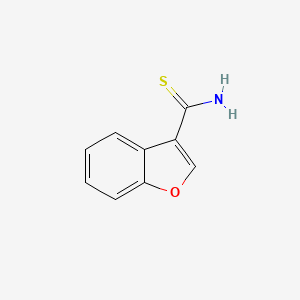
![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)
